molecular formula C15H18ClN5O2 B6451200 3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640845-90-3

3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451200
CAS No.: 2640845-90-3
M. Wt: 335.79 g/mol
InChI Key: QBTSTTUGNMJZTK-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a chloro substituent at the 3-position and a methoxy-linked piperidin-4-yl group at the 4-position. Its molecular formula is C15H18ClN5O2 (calculated molecular weight: ~335.8 g/mol), distinguishing it from analogs with alternative heterocyclic substituents.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-20-9-13(18-19-20)15(22)21-6-3-11(4-7-21)10-23-14-2-5-17-8-12(14)16/h2,5,8-9,11H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSTTUGNMJZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog is 3-chloro-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS 2640886-60-6, referred to as BF18298 in commercial catalogs) .

Table 1: Structural and Molecular Comparison
Property Target Compound BF18298 (Analog)
Core Structure Pyridine with Cl and methoxy-piperidine Pyridine with Cl and methoxy-piperidine
Piperidine Substituent 1-Methyl-1H-1,2,3-triazole-4-carbonyl Oxane-2-carbonyl (tetrahydro-2H-pyran-2-carbonyl)
Molecular Formula C15H18ClN5O2 C17H23ClN2O3
Molecular Weight ~335.8 g/mol 338.83 g/mol
Key Functional Groups Triazole (N-heterocycle), methyl group Oxane (O-heterocycle)

Functional Implications

The methyl group on the triazole may sterically hinder enzymatic degradation, improving metabolic stability.

Solubility and Lipophilicity :

  • The oxane in BF18298 introduces an oxygen-rich, six-membered ring, likely enhancing aqueous solubility compared to the triazole-containing compound.
  • The triazole’s aromaticity and methyl group may increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .

Conformational Flexibility :

  • The oxane’s chair conformation in BF18298 could restrict rotational freedom at the piperidine-carbonyl junction, whereas the planar triazole may allow greater flexibility, influencing target engagement dynamics.

Hypothetical Pharmacological Profiles

  • Target Compound: Likely optimized for kinase or protease inhibition due to triazole-mediated hydrogen bonding. Potential use in oncology or antiviral therapies.
  • BF18298 : The oxane’s solubility may favor applications requiring high bioavailability, such as central nervous system (CNS) therapeutics.

Computational Predictions

  • Docking Studies : Molecular modeling might reveal stronger binding of the triazole derivative to ATP-binding pockets (e.g., in kinases) compared to oxane-containing analogs.
  • ADMET Properties : The triazole’s metabolic stability could translate to a longer half-life but higher risk of cytochrome P450 interactions.

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